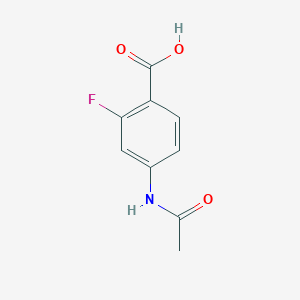

4-Acetamido-2-fluorobenzoic acid

Descripción general

Descripción

4-Acetamido-2-fluorobenzoic acid, also known as 2-Acetamido-4-fluorobenzoic acid, is a chemical compound with the molecular formula C9H8FNO3 . It has a molecular weight of 197.16 g/mol . The IUPAC name for this compound is 2-acetamido-4-fluorobenzoic acid .

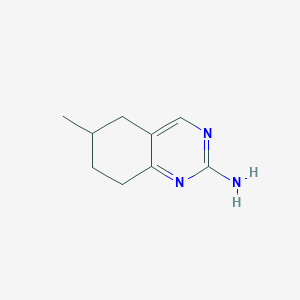

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a fluorine atom, an acetamido group, and a carboxylic acid group . The exact 3D conformer and other structural details would require more specific data or computational chemistry resources .Physical And Chemical Properties Analysis

This compound has a molecular weight of 197.16 g/mol . It has two hydrogen bond donors and four hydrogen bond acceptors . The compound has a rotatable bond count of 2 . The topological polar surface area is 66.4 Ų . The exact mass and monoisotopic mass are 197.04882128 g/mol . The compound is also characterized by a complexity of 244 .Aplicaciones Científicas De Investigación

Anticancer Activity

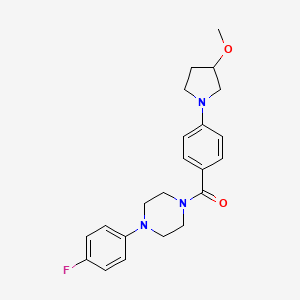

4-Acetamido-2-fluorobenzoic acid derivatives have demonstrated promising results in cancer research. For instance, compounds derived from fluoro-substituted benzo[b]pyran have shown significant anti-lung cancer activity. These compounds, synthesized through various chemical reactions, exhibited anticancer properties at low concentrations compared to the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005).

Cholinesterase Inhibition

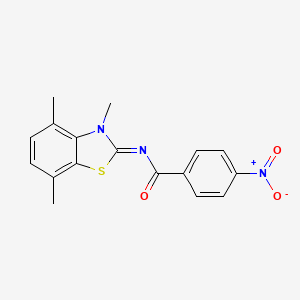

4-Fluorobenzoic acid derivatives have been studied for their potential in inhibiting cholinesterases, enzymes important in neurological functions. A study synthesized and tested various derivatives for their effectiveness against acetyl- and butyrylcholinesterase. Some compounds demonstrated activities comparable to tacrine, a known cholinesterase inhibitor (Szymański et al., 2012).

Immunofluorescence Applications

In the field of immunofluorescence, 4-acetamido-4’isothiocyanato-stilbene-2,2’disulfonic acid (SITS), a derivative, has shown effective use. SITS exhibits blue fluorescence and is ideal for immunofluorescence studies, especially for cytoplasmic antigens in cell preparations. Its conjugation requires strict pH control, and its properties allow for combining with other fluorochromes like FITC and TRITC (Rothbarth et al., 1975; Rothbarth et al., 1978).

Anticonvulsant Properties

Some derivatives of this compound have been explored for their anticonvulsant activities. Research on alpha-acetamido-N-benzylacetamide derivatives, incorporating 4-fluorobenzoic acid, indicated notable protection against seizures in animal models, with some compounds showing effectiveness similar to phenytoin, a standard anticonvulsant (Kohn et al., 1993).

Antiparasitic Applications

4-Amino-2-ethoxy-benzoic acid, related to this compound, has shown anticoccidial activity, particularly in derivatives containing alkylamino groups. Such compounds have been effective against parasitic infections in animal models (Rogers et al., 1964).

Mecanismo De Acción

Safety and Hazards

4-Acetamido-2-fluorobenzoic acid may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

4-acetamido-2-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO3/c1-5(12)11-6-2-3-7(9(13)14)8(10)4-6/h2-4H,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IODZXBXUJIXMIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide](/img/structure/B2384933.png)

![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2384940.png)

![2-(Pyrido[3,4-d]pyrimidin-4-ylamino)-1-thiophen-2-yl-1-thiophen-3-ylethanol](/img/structure/B2384942.png)

![3-{[4-(2-Chlorophenyl)piperazinyl]carbonyl}-6-methoxychromen-2-one](/img/structure/B2384943.png)

![Exo-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2384946.png)

![Ethyl 2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetate](/img/structure/B2384948.png)

![N-(2-chlorobenzyl)-N-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2384950.png)

![1-(Hydroxymethyl)-N-[4-(2-oxoazetidin-1-yl)phenyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B2384951.png)